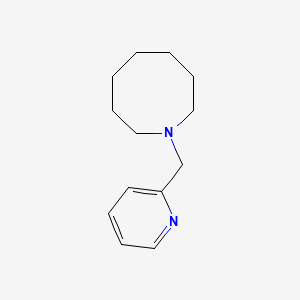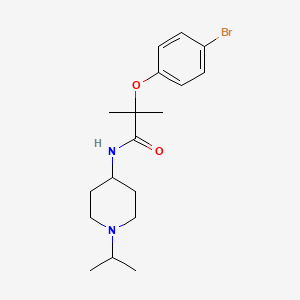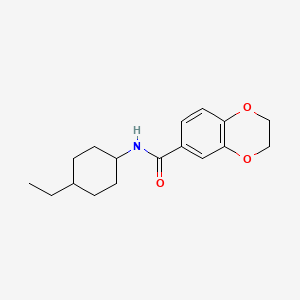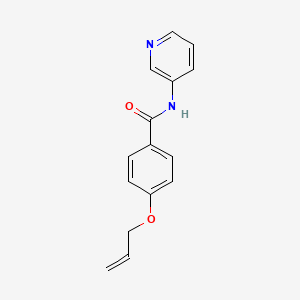
1-(2-pyridinylmethyl)azocane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-pyridinylmethyl)azocane is a chemical compound with the molecular formula C13H18N2. It is a member of the azocane family, which is a group of compounds that contain an azocane ring. 1-(2-pyridinylmethyl)azocane has been studied extensively for its potential use in scientific research. In
Wissenschaftliche Forschungsanwendungen
1-(2-pyridinylmethyl)azocane has been used in various scientific research studies. It has been studied as a potential ligand for metal ions such as copper and zinc. It has also been studied as a potential inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase. Additionally, 1-(2-pyridinylmethyl)azocane has been studied as a potential fluorescent probe for the detection of metal ions.
Wirkmechanismus
The mechanism of action of 1-(2-pyridinylmethyl)azocane depends on its specific application. As a ligand for metal ions, it forms coordination complexes with the metal ions. As an inhibitor of enzymes, it binds to the active site of the enzyme and prevents the enzyme from functioning properly. As a fluorescent probe, it binds to metal ions and undergoes a change in fluorescence intensity, allowing for the detection of the metal ions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-pyridinylmethyl)azocane depend on its specific application. As a ligand for metal ions, it can affect the activity of metal-dependent enzymes. As an inhibitor of enzymes, it can affect the activity of the targeted enzyme. As a fluorescent probe, it does not have any direct biochemical or physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2-pyridinylmethyl)azocane in lab experiments is its versatility. It can be used as a ligand for metal ions, an inhibitor of enzymes, and a fluorescent probe. Additionally, it is relatively easy to synthesize and purify. One limitation is that it may not be suitable for all applications, as its mechanism of action is specific to certain targets.
Zukünftige Richtungen
There are several future directions for the study of 1-(2-pyridinylmethyl)azocane. One direction is the development of new applications for the compound, such as its use in the detection of other metal ions or as a potential therapeutic agent. Another direction is the modification of the compound to improve its properties, such as its binding affinity or selectivity. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2-pyridinylmethyl)azocane and its potential applications in scientific research.
Synthesemethoden
The synthesis of 1-(2-pyridinylmethyl)azocane involves the reaction of 2-pyridinemethanol with 1,6-dibromohexane in the presence of a base such as potassium carbonate. The reaction results in the formation of 1-(2-pyridinylmethyl)azocane as the main product. The purity of the product can be improved by recrystallization.
Eigenschaften
IUPAC Name |
1-(pyridin-2-ylmethyl)azocane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-2-6-10-15(11-7-3-1)12-13-8-4-5-9-14-13/h4-5,8-9H,1-3,6-7,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVKJSXAZALWTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)CC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-2-ylmethyl)azocane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B5234448.png)
![5-{[2-nitro-4-(1H-tetrazol-1-yl)phenyl]thio}-1-phenyl-1H-tetrazole](/img/structure/B5234452.png)

![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5234475.png)

![N-(2-methoxyphenyl)-N'-{3-[({[(2-methoxyphenyl)amino]carbonyl}amino)methyl]-3,5,5-trimethylcyclohexyl}urea](/img/structure/B5234503.png)
![2-[4-(2-methoxyphenyl)-1-piperazinyl]-4-methyl-7,8-dihydro-6H-cyclopenta[g]quinoline](/img/structure/B5234511.png)
![N-(4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5234515.png)
amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5234516.png)
![ethyl (5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5234532.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5234534.png)
![2-(4-chlorophenoxy)-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5234540.png)

![4-[3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B5234549.png)